8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
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Description
8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C19H19BrN2O4 and its molecular weight is 419.275. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Properties
Unexpected Transformations in Solution : Sedova et al. (2017) observed that related compounds undergo slow isomerization in DMSO solution, forming mixtures with other chemical structures, suggesting potential for chemical transformations under specific conditions (Sedova, Krivopalov, & Shkurko, 2017).
Crystal Structure Analysis : Gumus et al. (2019) conducted crystal structure and Hirshfeld surface analysis of similar compounds, contributing to our understanding of their molecular structure and potential interactions (Gumus et al., 2019).
Solvent-Dependent Intramolecular Conversion : Sedova et al. (2014) found that related diastereomers undergo oxadiazocine ring opening in solvents like DMF and DMSO, revealing insights into the reactivity and stability of such compounds (Sedova, Krivopalov, & Gatilov, 2014).
Biological Activities and Applications
Antimicrobial Activity : Mohana (2013) synthesized derivatives with similar structures, showing some compounds exhibit potential antimicrobial activity, highlighting potential applications in developing new antibacterial agents (Mohana, 2013).
Antibacterial and Anti-proliferative Activities : Al-Wahaibi et al. (2021) synthesized N-Mannich bases with similar structural features, which displayed broad-spectrum antibacterial activities and anti-proliferative activity against several cancer cell lines, suggesting potential in cancer therapy (Al-Wahaibi et al., 2021).
Potential in Synthesis of Antiproliferative Agents : Lee et al. (2010) synthesized analogs with similar structural motifs, showing potent antiproliferative activities against multiple cancer cell lines, indicating a role in cancer treatment research (Lee et al., 2010).
Properties
IUPAC Name |
4-bromo-10-(2,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-19-10-14(13-8-11(20)4-7-16(13)26-19)21-18(23)22(19)15-6-5-12(24-2)9-17(15)25-3/h4-9,14H,10H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQBEYJFJUBXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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